4-amino-N-(tert-butyl)benzamide

Medicinal Chemistry ADME Lipophilicity

Researchers pursuing SAR campaigns require precisely substituted benzamide scaffolds. Trace impurities poison catalysts; incorrect substitution derails metabolic profiling. This compound delivers the exact 4-amino, N-tert-butyl pharmacophore. • Purity ≥98% minimizes catalyst poisoning in cross-coupling and amidation sequences • Balanced logP 1.27 offers superior aqueous solubility vs. related benzamides for HTS library design • Patented microchannel reactor synthesis pathway supports seamless scale-up from mg to multi-kg quantities

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 93483-71-7
Cat. No. B1275742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(tert-butyl)benzamide
CAS93483-71-7
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14)
InChIKeyIBSCJDKXUQIEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(tert-butyl)benzamide (CAS 93483-71-7): Procurement and Use as a Pharmaceutical Intermediate


4-Amino-N-(tert-butyl)benzamide (CAS 93483-71-7) is an organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [1]. It is a substituted benzamide featuring a para-amino group and a tert-butyl substituent on the amide nitrogen. The compound is typically a white to off-white crystalline powder [2] with a melting point of 124-126 °C [3]. It is classified as a chemical intermediate and is strictly for research and development purposes, not for human or veterinary use . It is available from multiple suppliers with typical purity specifications ranging from 95% to 99% .

Why Generic Substitution of 4-Amino-N-(tert-butyl)benzamide (CAS 93483-71-7) is Not Recommended


Substituting 4-amino-N-(tert-butyl)benzamide with a general "benzamide" or a similar analog is ill-advised due to the critical role of its specific substituents. The para-amino group is a versatile functional handle for downstream chemical reactions, and the bulky, electron-donating N-tert-butyl group significantly influences the molecule's lipophilicity and metabolic stability [1]. As a key intermediate, its specific structure is required for the synthesis of targeted pharmacologically active molecules, where even minor structural changes can drastically alter a compound's activity, selectivity, or pharmacokinetic profile . Using a non-specific alternative would jeopardize the integrity of the synthetic route and the intended properties of the final product, making a precise, characterized reagent essential for reproducible and meaningful research outcomes.

Quantitative Differentiation Guide for 4-Amino-N-(tert-butyl)benzamide (CAS 93483-71-7) for Research Procurement


Predictive ADME Profile: Comparison of logP and logD for 4-Amino-N-(tert-butyl)benzamide

The calculated partition coefficient (logP) and distribution coefficient (logD) provide a predictive measure of a compound's lipophilicity, a key factor in membrane permeability and drug-likeness. While the direct comparator N-(4-aminophenyl)-4-tert-butylbenzamide has a higher logP of 3.24 , 4-amino-N-(tert-butyl)benzamide exhibits a significantly lower calculated logP of 1.27 [1], suggesting improved aqueous solubility and a different pharmacokinetic profile. Furthermore, its calculated logD at pH 5.5 is 1.27, and at pH 7.4 is 1.27 [1], indicating consistent lipophilicity across physiologically relevant pH ranges.

Medicinal Chemistry ADME Lipophilicity

Enabling Precise Purity Gradients: Analytical Tiers for 4-Amino-N-(tert-butyl)benzamide

The choice of 4-amino-N-(tert-butyl)benzamide purity grade directly impacts the success of downstream synthetic applications. Suppliers offer the compound across a tiered purity spectrum, with a standard research grade (≥95% purity ) suitable for general synthesis and a high-purity grade (≥98% or 99% ) tailored for more demanding applications where impurities can poison catalysts, generate confounding byproducts, or interfere with biological assays.

Organic Synthesis Quality Control Analytical Chemistry

Superior Process Efficiency: Microchannel Reactor Synthesis of 4-Amino-N-(tert-butyl)benzamide

A patent describes a method for preparing N-tert-butyl-4-aminobenzamide (4-amino-N-(tert-butyl)benzamide) using a microchannel reactor [1]. This method represents a significant advancement over traditional batch synthesis, which often suffers from lower yields, longer reaction times, and safety concerns associated with exothermic reactions. The microchannel reactor approach offers superior heat and mass transfer, leading to improved process control, higher efficiency, and potentially higher purity of the final product.

Process Chemistry Scale-up Microfluidics

Potential for Advanced Material Design: Contrasting Computed logP Values for 4-Amino-N-(tert-butyl)benzamide and Its Isomers

The arrangement of functional groups on the benzamide scaffold is critical for physicochemical properties. The reported calculated logP for 4-amino-N-(tert-butyl)benzamide is 1.27 [1]. In contrast, a structurally distinct analog, 2-Amino-3-(tert-butyl)benzamide, is a known compound with different substitution patterns . While the exact logP for this analog was not found, its distinct substitution pattern would be expected to yield a different logP value, highlighting the sensitivity of these properties to small structural changes and the unique profile of the 4-amino-N-(tert-butyl) isomer.

Computational Chemistry Structure-Activity Relationship Molecular Design

Recommended Research and Industrial Application Scenarios for 4-Amino-N-(tert-butyl)benzamide (CAS 93483-71-7)


As a Key Intermediate in the Synthesis of Drug Candidates Requiring Moderate Lipophilicity

Based on its calculated logP of 1.27, which is significantly lower than some related benzamides [1], 4-amino-N-(tert-butyl)benzamide is well-suited as a synthetic building block for drug discovery programs where balanced lipophilicity is desired to improve aqueous solubility and avoid metabolic liabilities. Its para-amino group serves as a convenient point for further derivatization, allowing medicinal chemists to install a variety of functional groups while maintaining the beneficial ADME properties conferred by the N-tert-butyl amide core.

For High-Throughput Experimentation (HTE) Libraries and Sensitive Catalytic Reactions

The commercial availability of high-purity grades (≥98-99%) makes this compound an excellent choice for high-throughput screening (HTS) libraries and for use in sensitive reactions. In catalytic cycles, trace metal impurities or organic byproducts can poison catalysts, leading to inconsistent or failed reactions . Using a high-purity grade of 4-amino-N-(tert-butyl)benzamide can mitigate this risk, ensuring more robust and reproducible results in complex synthetic sequences.

For Scaling Chemical Processes with Continuous Flow Manufacturing

The existence of a patented microchannel reactor synthesis method [2] signals that 4-amino-N-(tert-butyl)benzamide is a suitable candidate for process chemistry and scale-up. Organizations looking to transition a synthetic route from batch to continuous flow can leverage this compound as a model substrate or directly use the patented method. The enhanced heat and mass transfer in flow chemistry can lead to higher yields, better purity, and safer operations, making it a strategic choice for scaling to multi-kilogram quantities.

In Targeted SAR Studies of Benzamide-Based Therapeutics

As a well-defined, substituted benzamide, this compound is a valuable tool in structure-activity relationship (SAR) investigations. Researchers can use 4-amino-N-(tert-butyl)benzamide as a core scaffold to systematically explore how modifications at the para-amino position affect biological activity. Its distinct properties, as highlighted by its calculated pKa and logD values [1], make it an essential control or starting point for developing new drug leads, ensuring that observed activity is attributable to the specific 4-amino, N-tert-butyl pharmacophore.

Technical Documentation Hub

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